molecular formula C16H26N2O2S2 B2633604 N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 1234939-94-6

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2633604
CAS No.: 1234939-94-6
M. Wt: 342.52
InChI Key: VJULNOWQDYORGG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Proton NMR (1H NMR) :

    • Piperidine protons : Signals between δ 1.4–2.8 ppm (axial and equatorial H).
    • Benzyl aromatic protons : Multiplet at δ 7.2–7.4 ppm (ortho, meta, para to methylthio group).
    • Methylthio (-SMe) : Singlet at δ 2.4 ppm (3H).
    • Ethanesulfonamide methylene : Triplet at δ 3.1 ppm (2H, -CH2SO2-).
  • Carbon-13 NMR (13C NMR) :

    • Piperidine carbons : 25–55 ppm (aliphatic C).
    • Aromatic carbons : 125–140 ppm (benzyl ring C).
    • Sulfonamide sulfur-bound carbon : 55 ppm (-SO2NH2CH2CH3).
  • Infrared (IR) Spectroscopy :

    • S=O stretch : Strong bands at ~1150 cm⁻¹ and ~1350 cm⁻¹.
    • N-H stretch (sulfonamide) : Broad peak at ~3300 cm⁻¹.
    • C-S stretch : ~700 cm⁻¹.
  • Mass Spectrometry (MS) :

    • Molecular ion peak : m/z 403.59 ([M+H]+).
    • Fragments : m/z 274 (loss of ethanesulfonamide), m/z 121 (benzyl-methylthio fragment).

Computational Chemistry Modeling of 3D Structure

Computational models generated using density functional theory (DFT) and molecular mechanics simulations reveal key structural features:

  • Geometry Optimization :

    • The piperidine ring adopts a chair conformation with the 2-(methylthio)benzyl group equatorial.
    • The ethanesulfonamide side chain extends outward, creating a polar region distinct from the lipophilic benzyl moiety.
  • Electrostatic Potential Map :

    • High electron density at the sulfonamide oxygen atoms (negative potential).
    • Moderate electron density at the methylthio sulfur atom.
  • Frontier Molecular Orbitals :

    • The highest occupied molecular orbital (HOMO) localizes on the benzyl aromatic ring.
    • The lowest unoccupied molecular orbital (LUMO) resides on the sulfonamide group, suggesting nucleophilic reactivity at this site.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S2/c1-3-22(19,20)17-12-14-8-10-18(11-9-14)13-15-6-4-5-7-16(15)21-2/h4-7,14,17H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJULNOWQDYORGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 1-benzylpiperidine with ethanesulfonyl chloride under basic conditions to form the ethanesulfonamide derivative. The methylthio group is then introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophilic reagents like halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified piperidine derivatives.

    Substitution: Functionalized benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, sulfonamide-based compounds have been reported to inhibit tubulin polymerization, leading to apoptosis in cancer cells. A study demonstrated that derivatives of sulfonamides could induce cell cycle arrest and apoptosis in breast cancer cell lines (IC50 values around 0.99 μM) .
    • The potential for N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide to act as an anticancer agent can be inferred from its structural similarities to other successful anticancer agents that target microtubule dynamics .
  • Antimicrobial Properties
    • Sulfonamides are well-known for their antimicrobial properties. Research indicates that the incorporation of piperidine rings enhances the antibacterial activity of sulfonamide compounds. This suggests that this compound may exhibit similar antimicrobial efficacy, making it a candidate for further investigation in infectious disease treatment.
  • Central Nervous System Effects
    • The piperidine moiety in the compound is associated with various central nervous system activities, including analgesic and anxiolytic effects. Compounds with piperidine structures have been explored for their ability to modulate neurotransmitter systems, which could be beneficial in treating mood disorders or pain management.

Case Studies and Research Findings

StudyFocusFindings
Study on Sulfonamide DerivativesAnticancer ActivityDemonstrated cytotoxicity against BT-474 cells with an IC50 of 0.99 μM; induced apoptosis via tubulin inhibition .
Piperidine-Based AnalogsCNS ActivityIdentified potential for analgesic effects; modulation of neurotransmitter pathways suggested .
Antimicrobial Efficacy of SulfonamidesAntibacterial ActivityReported enhanced efficacy against Gram-positive bacteria due to structural modifications .

Mechanism of Action

The mechanism of action of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Piperidine Modifications: The target compound’s 2-(methylthio)benzyl group contrasts with Goxalapladib’s trifluoromethyl biphenyl and methoxyethyl substituents.
  • Sulfonamide Functionality : Unlike the dual sulfonamide groups in ’s compounds (e.g., 2e, 2f), the target features a single ethanesulfonamide, which may reduce polar surface area and improve metabolic stability .

Physicochemical Properties

  • Lipophilicity : The target’s methylthio group (logP ~2.5 estimated) may confer moderate lipophilicity, intermediate between Goxalapladib’s highly polar trifluoromethyl groups (logP ~4.0) and ’s sulfonamide-rich compounds (logP ~1.8) .
  • Solubility : Ethanesulfonamide’s polar nature likely improves aqueous solubility compared to carboxamide derivatives in , though dual sulfonamides () may exhibit higher solubility .

Research Implications

  • Target vs. Goxalapladib : The target’s smaller size and simpler structure could favor pharmacokinetic properties (e.g., oral bioavailability) over Goxalapladib’s complex architecture, albeit with reduced target specificity .
  • Sulfonamide Efficacy : ’s compounds demonstrate the importance of sulfonamide positioning for radical stabilization, suggesting the target’s ethanesulfonamide might be optimized for similar roles in redox-active therapies .

Biological Activity

N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C21H27N2O2S2 and a molecular weight of 439.03 g/mol. Its structure features a piperidine ring, a sulfonamide group, and a methylthio-substituted benzyl moiety, which are critical for its biological activity.

Cytotoxicity

Research indicates that sulfonamide-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and tubulin polymerization inhibition.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
10ecBT-4740.99 ± 0.01Induces apoptosis via G2/M phase arrest
XRP44XVarious2.3Inhibits tubulin polymerization
AK301HeLaNot specifiedInduces cell cycle arrest

The compound 10ec , structurally related to this compound, demonstrated an IC50 value of 0.99 μM against BT-474 cells, indicating potent cytotoxicity .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
  • Apoptotic Pathways : Studies involving flow cytometry and staining assays indicate that these compounds can induce apoptosis through intrinsic pathways, characterized by sub-G1 phase accumulation and morphological changes typical of apoptotic cells .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing mitosis and promoting programmed cell death .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of sulfonamide derivatives. The piperidine ring is essential for receptor binding and activity, while substituents on the benzyl moiety can enhance or reduce potency.

Table 2: Key Structural Features Influencing Activity

Structural FeatureInfluence on Activity
Piperidine RingEssential for binding
Methylthio GroupEnhances lipophilicity and receptor affinity
Sulfonamide MoietyContributes to overall biological activity

Case Studies

A notable case study involved the synthesis and evaluation of related piperidine-based compounds in vitro against several cancer cell lines. The results indicated that modifications to the benzyl substituent could lead to enhanced cytotoxicity and selectivity towards particular cancer types .

Another study focused on the molecular docking analysis of sulfonamide derivatives, revealing that specific interactions with target proteins could be predicted based on their structural features .

Q & A

Basic Research Question

  • NMR spectroscopy : Confirm piperidine C-H signals (δ 2.5–3.5 ppm) and methylthio group (δ 2.1 ppm) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
  • Mass spectrometry : ESI-MS m/z [M+H]⁺ expected at ~365.5 .

What experimental designs are recommended to evaluate its biological activity?

Advanced Research Question

  • Target identification : Screen against kinase or GPCR panels due to sulfonamide’s role in enzyme inhibition .
  • In vitro assays : Use MTT assays (IC₅₀ determination) in cancer cell lines (e.g., HeLa) with dose ranges 1–100 µM .
  • Mechanistic studies : Monitor apoptosis markers (caspase-3/7) via fluorescence assays .

How does the methylthio group influence chemical reactivity?

Advanced Research Question

  • Oxidation : Methylthio (-SMe) converts to sulfoxide (-SO) or sulfone (-SO₂) using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .
  • Impact on bioactivity : Sulfone derivatives show enhanced binding to hydrophobic pockets in molecular docking studies .
  • Reaction monitoring : Track oxidation via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

What strategies are effective for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Modify substituents : Replace ethanesulfonamide with propanesulfonamide to assess steric effects .
  • Bioisosteres : Substitute methylthio with methoxy to compare hydrogen-bonding potential .
  • In silico screening : Use AutoDock Vina to predict binding affinities for analogs .

How can contradictions in synthetic yield data be resolved?

Advanced Research Question

  • Root-cause analysis : Compare recrystallization solvents (ethanol vs. acetone) and their impact on purity .
  • Analytical validation : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting yield .

What pharmacokinetic properties should be prioritized in preclinical studies?

Advanced Research Question

  • ADME profiling :
    • Absorption : LogP ~2.8 (predicts moderate blood-brain barrier penetration) .
    • Metabolism : Identify CYP3A4-mediated oxidation using liver microsomes .
  • In vivo models : Monitor plasma half-life in rodents (expected t₁/₂ = 4–6 hrs) .

How can toxicity risks be mitigated during early-stage development?

Advanced Research Question

  • In vitro toxicity : Screen for hepatotoxicity via HepG2 cell viability assays .
  • In vivo safety : Dose-range studies (10–100 mg/kg) in mice to monitor organ histopathology .
  • Prodrug design : Mask sulfonamide as a phosphate ester to reduce renal toxicity .

What computational tools predict target binding modes?

Basic Research Question

  • Molecular docking : Use Schrödinger Suite for piperidine-sulfonamide interactions with kinase ATP pockets .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes (50 ns trajectories) .

What challenges arise during scale-up, and how are they addressed?

Advanced Research Question

  • Reactor design : Switch from batch to flow chemistry for exothermic steps (e.g., alkylation) .
  • Purification : Replace column chromatography with continuous crystallization for cost reduction .

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